PF 06260933 dihydrochloride is a small molecule compound primarily recognized for its role as an inhibitor of the mitogen-activated protein kinase kinase kinase 4, commonly referred to as MAP4K4. This compound has garnered significant attention in the field of biomedical research due to its potential therapeutic applications, particularly in diabetes and cancer treatments. Its chemical formula is with a molecular weight of approximately 369.68 g/mol. The compound is sold for research purposes and is sourced from various suppliers, including Tocris and Sigma-Aldrich .
PF 06260933 dihydrochloride is classified as a kinase inhibitor, specifically targeting MAP4K4, MINK, and TNIK with inhibitory concentrations (IC50) of 140 nM, 8 nM, and 13 nM respectively . It is produced under agreements from Pfizer Inc. for laboratory research use only. The compound has been included in various compound libraries aimed at screening for kinase inhibitors and antiviral agents .
The final product is purified to ensure a high degree of purity (≥98% as determined by high-performance liquid chromatography) before being made available for research applications .
PF 06260933 dihydrochloride possesses a complex molecular structure characterized by:
The InChI Key for PF 06260933 dihydrochloride is VRQXEOPUAQLBQI-UHFFFAOYSA-N, and its PubChem ID is 118701007 .
PF 06260933 dihydrochloride has been shown to participate in various biochemical reactions primarily through its inhibition of MAP4K4. Notable findings include:
The mechanism by which PF 06260933 exerts its effects primarily involves the inhibition of MAP4K4 activity. This inhibition disrupts signaling pathways that are critical for cell migration and invasion. Key points include:
PF 06260933 dihydrochloride has several promising applications in scientific research:
PF 06260933 dihydrochloride is a potent and selective ATP-competitive inhibitor targeting the serine/threonine kinase MAP4K4 (HGK), with a reported biochemical IC₅₀ of 140 nM [1]. MAP4K4 belongs to the STE20/MAP4K family and features an N-terminal kinase domain, a central coiled-coil domain, and a C-terminal citron homology (CNH) domain critical for protein-protein interactions [2]. The compound binds within the ATP-binding pocket of the kinase domain, exploiting unique hydrophobic residues to achieve high selectivity. Structural analyses indicate that its bipyridine-diamine core forms hydrogen bonds with the kinase hinge region, while the 4-chlorophenyl moiety extends into a hydrophobic pocket, stabilizing the inactive conformation [1]. This binding disrupts the phosphorylation capacity of MAP4K4, which normally functions as an upstream activator of MAP3Ks (e.g., MEKK1) in stress-response pathways [2].
Table 1: Structural Domains of MAP4K4 and Inhibitor Interactions
Domain | Function | Role in PF 06260933 Binding |
---|---|---|
N-terminal kinase | Catalytic activity; phosphotransferase | Direct binding site; hydrogen bonding with hinge region |
Coiled-coil | Dimerization; regulatory interactions | Allosteric influence on kinase conformation |
CNH domain | Protein-protein interactions (e.g., MEKK1, β1-integrin) | Disrupted signaling complex formation |
PF 06260933 exhibits significant cross-reactivity with the structurally homologous kinases MINK (MAP4K6) and TNIK (MAP4K7), with IC₅₀ values of 8 nM and 13 nM, respectively [1] [3]. This cross-reactivity arises from >86% sequence identity within the kinase domains of these enzymes. Molecular modeling reveals that MINK and TNIK share conserved ATP-binding pocket residues with MAP4K4, allowing the inhibitor to engage similarly with all three kinases [3]. The compound’s selectivity profile against broader kinome panels remains undefined in the provided data, but its potency against this kinase subfamily underscores its utility as a tool for studying GCK-IV group functions.
Table 2: Selectivity Profile of PF 06260933 Across GCK-IV Kinases
Kinase Target | Alternative Name | IC₅₀ (nM) | Sequence Homology to MAP4K4 Kinase Domain |
---|---|---|---|
MAP4K4 | HGK | 140 | Reference (100%) |
MAP4K6 | MINK | 8 | 86.8% |
MAP4K7 | TNIK | 13 | 90% |
Inhibition of MAP4K4 by PF 06260933 dihydrochloride disrupts multiple MAPK cascades, notably suppressing JNK phosphorylation more potently than ERK or p38 pathways [2] [4]. In metabolic contexts, this inhibition improves fasting hyperglycemia in murine models by attenuating JNK-driven gluconeogenic gene expression (e.g., PEPCK, G6Pase) [1] [7]. In prostate cancer (PCa), MAP4K4 overexpression correlates with metastatic progression, and genetic or pharmacological (PF 06260933) blockade reduces tumor cell migration and clonogenicity. Mechanistically, this occurs via impaired JNK/c-Jun signaling, leading to downregulation of matrix metalloproteinases and invasion mediators [4]. TNF-α-induced ERK activation is also blunted, diminishing proliferative responses in endothelial and cancer cells [2] [5].
PF 06260933 profoundly alters cytoskeletal dynamics by disrupting MAP4K4’s regulation of Rho GTPases and focal adhesion turnover. In prostate cancer cells (e.g., PC3), CRISPR/Cas9-mediated MAP4K4 knockout or PF 06260933 treatment increases cell spreading and stabilizes focal adhesions, as evidenced by elevated phosphorylated FAK (p-FAK) and vinculin accumulation [4]. This is concomitant with F-actin reorganization, reducing stress fiber formation and lamellipodial protrusions essential for motility. Similarly, in neurons, PF 06260933 (≥5 µM) suppresses GAP43 phosphorylation at Ser96—a JNK-dependent process—leading to impaired neurite outgrowth [3]. These findings implicate the MAP4K4-JNK axis as a master regulator of cytoskeletal plasticity in both pathological (cancer metastasis) and physiological (neuronal development) contexts.
Table 3: Functional Consequences of MAP4K4 Inhibition Across Disease Contexts
Disease Context | Key Pathway Affected | Cellular Outcome | Experimental Evidence |
---|---|---|---|
Type 2 Diabetes | JNK/PEPCK-G6Pase axis | Reduced hepatic glucose output | ↓ Fasting glycemia in mice [1] |
Prostate Cancer | JNK/MMP; FAK/Rho GTPase | ↓ Migration, ↑ focal adhesion stability | CRISPR KO + PF 06260933 in PC3 cells [4] |
Neuronal Development | JNK/GAP43 (Ser96 phosphorylation) | Impaired neurite elongation | Hippocampal cultures + PF 06260933 [3] |
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